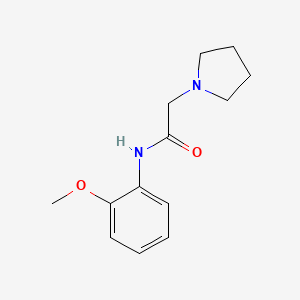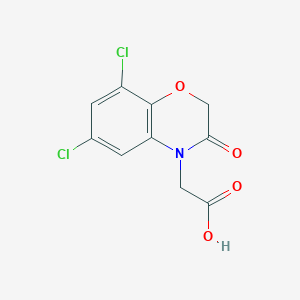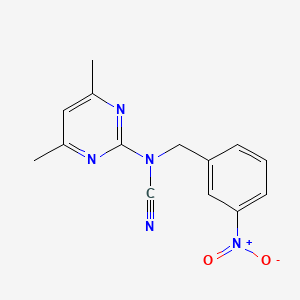![molecular formula C20H17NOS B5747077 5-(2-thienylacetyl)-10,11-dihydro-5H-dibenzo[b,f]azepine](/img/structure/B5747077.png)
5-(2-thienylacetyl)-10,11-dihydro-5H-dibenzo[b,f]azepine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
5-(2-thienylacetyl)-10,11-dihydro-5H-dibenzo[b,f]azepine, commonly known as clozapine, is a tricyclic dibenzodiazepine derivative. It was first synthesized in 1958 by Wander AG, a Swiss pharmaceutical company. Clozapine is a potent antipsychotic drug that is used to treat schizophrenia and other psychotic disorders. It is also used to reduce the risk of suicidal behavior in patients with schizophrenia or bipolar disorder. In
科学研究应用
Clozapine has been extensively studied for its antipsychotic properties. It has been shown to be effective in treating both positive and negative symptoms of schizophrenia. It is also effective in reducing the risk of suicidal behavior in patients with schizophrenia or bipolar disorder. Clozapine has also been studied for its potential use in treating other psychiatric disorders such as bipolar disorder, depression, and anxiety disorders. Additionally, clozapine has been studied for its potential use in treating neurological disorders such as Parkinson's disease and Alzheimer's disease.
作用机制
Clozapine works by blocking dopamine receptors in the brain. It has a high affinity for the D4 and D2 receptors, which are involved in the regulation of mood and behavior. By blocking these receptors, clozapine reduces the activity of dopamine in the brain, which can help to alleviate the symptoms of schizophrenia. Clozapine also has an affinity for other receptors such as the serotonin 5-HT2A receptor, which may contribute to its antipsychotic effects.
Biochemical and Physiological Effects
Clozapine has a number of biochemical and physiological effects. It can cause sedation, weight gain, and metabolic changes such as increased blood glucose levels and dyslipidemia. It can also cause agranulocytosis, a potentially life-threatening condition in which the white blood cell count drops to dangerously low levels. However, clozapine has also been shown to have neuroprotective effects, which may be beneficial in the treatment of neurological disorders.
实验室实验的优点和局限性
Clozapine has several advantages for use in lab experiments. It is a potent and selective dopamine receptor antagonist, which makes it a useful tool for studying the role of dopamine in the brain. It is also effective in reducing the symptoms of schizophrenia, which makes it a useful tool for studying the underlying mechanisms of this disorder. However, clozapine also has limitations. It can cause sedation and metabolic changes, which can affect the behavior of animals in lab experiments. It can also cause agranulocytosis, which can limit its use in long-term studies.
未来方向
There are several future directions for research on clozapine. One area of research is the development of new antipsychotic drugs that have similar efficacy to clozapine but fewer side effects. Another area of research is the development of new treatments for neurological disorders such as Parkinson's disease and Alzheimer's disease. Clozapine's neuroprotective effects may provide a basis for the development of new drugs that can slow or halt the progression of these disorders. Additionally, research on the mechanisms of action of clozapine may provide insights into the underlying causes of schizophrenia and other psychiatric disorders.
合成方法
Clozapine can be synthesized using a variety of methods. One of the most common methods involves the reaction of 2-chloro-5-nitrobenzoic acid with 2-thiophenecarboxaldehyde in the presence of a reducing agent such as zinc dust. The resulting intermediate is then reduced with sodium borohydride to yield clozapine. Other methods involve the use of different starting materials and reaction conditions.
属性
IUPAC Name |
1-(5,6-dihydrobenzo[b][1]benzazepin-11-yl)-2-thiophen-2-ylethanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H17NOS/c22-20(14-17-8-5-13-23-17)21-18-9-3-1-6-15(18)11-12-16-7-2-4-10-19(16)21/h1-10,13H,11-12,14H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VWNYKHIVOPHWGR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2=CC=CC=C2N(C3=CC=CC=C31)C(=O)CC4=CC=CS4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H17NOS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
319.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![N-[5-(1-ethylpropyl)-1,3,4-thiadiazol-2-yl]-3,5-dimethoxybenzamide](/img/structure/B5747000.png)
![17-[(4-methyl-3-nitrobenzylidene)amino]-17-azapentacyclo[6.6.5.0~2,7~.0~9,14~.0~15,19~]nonadeca-2,4,6,9,11,13-hexaene-16,18-dione](/img/structure/B5747013.png)

![2-[(benzylamino)methylene]-5-ethoxy-1-benzothiophen-3(2H)-one](/img/structure/B5747018.png)

![2-[(4-chloro-3-methylphenoxy)acetyl]-1,2,3,4-tetrahydroisoquinoline](/img/structure/B5747029.png)
![3-nitro-4-(1-piperidinyl)benzaldehyde [4-anilino-6-(methylamino)-1,3,5-triazin-2-yl]hydrazone](/img/structure/B5747048.png)
![3-({[(3-methoxybenzoyl)amino]carbonothioyl}amino)-4-methylbenzoic acid](/img/structure/B5747055.png)
![N'-[2-(4-chlorophenoxy)acetyl]cyclopropanecarbohydrazide](/img/structure/B5747063.png)
![methyl 4-{[(5-chloro-2-thienyl)sulfonyl]amino}benzoate](/img/structure/B5747079.png)


![6-ethyl-2,3,5-trimethyl-7H-furo[3,2-g]chromen-7-one](/img/structure/B5747097.png)